![molecular formula C14H15F3N2O4 B1328655 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-81-9](/img/structure/B1328655.png)

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

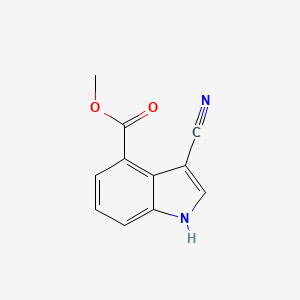

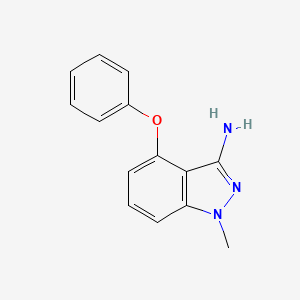

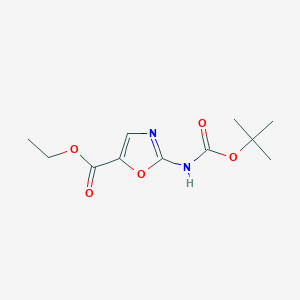

The compound 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a trifluoromethylated 1-azaspiro[4.5]decane derivative. This class of compounds has garnered interest due to their potential in producing biologically active molecules and their unique chemical properties stemming from the trifluoromethyl group and the spirocyclic structure.

Synthesis Analysis

The synthesis of related trifluoromethylated 1-azaspiro[4.5]decanes has been achieved through copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides. This process involves cyclization and dearomatization, yielding the desired products in moderate to high yields with excellent regioselectivity and diastereoselectivity . Another synthesis route for a similar compound, 8-oxa-2-azaspiro[4.5]decane, utilizes commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the accessibility of starting materials for constructing such spirocyclic compounds .

Molecular Structure Analysis

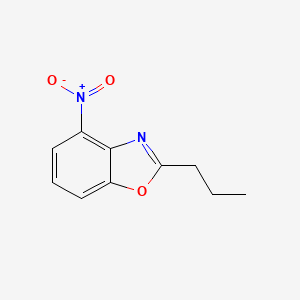

The molecular structure of this compound is characterized by the presence of a 1,4-dioxa-8-azaspiro[4.5]decane core, which is a type of spirocyclic compound where a nitrogen atom is incorporated into the ring system. The trifluoromethyl group and the nitro group attached to the phenyl ring contribute to the electron-withdrawing properties and could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Related fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes have been synthesized by reacting polyfluorinated cyclohexa-2,5-dienones with nitrile oxides. These reactions occur at the carbonyl group, leading to diastereoisomeric mixtures in good yield . This suggests that the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is amenable to further functionalization through reactions at the carbonyl group.

Physical and Chemical Properties Analysis

The mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane has revealed a prominent peak at m/e 87, which is unusual given that ethylenedioxy ketals typically produce a fragment of m/e 86. The study proposed a mechanism for the formation of this unique fragment and provided evidence through deuterium labeling. This indicates that the compound has distinctive fragmentation patterns in mass spectrometry, which could be useful for its identification and structural analysis .

科学的研究の応用

Structural Elucidation in Drug Development

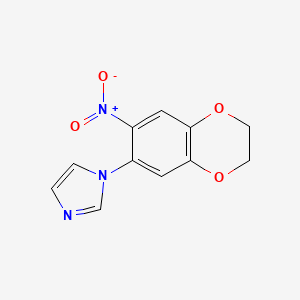

- A structural study of a related compound, BTZ043, demonstrates its potential as an antitubercular drug candidate. This compound crystallizes in the triclinic system, with two diastereomeric conformers related by pseudo inversion symmetry. Such structural elucidation is crucial in the development of new pharmaceuticals (Richter et al., 2022).

Application in Organic Synthesis

- Copper-mediated intramolecular trifluoromethylation has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This showcases the versatility of the compound in synthesizing complex organic structures with high regioselectivity and diastereoselectivity (Han et al., 2014).

Nonlinear Optical Material Development

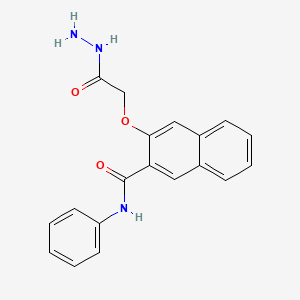

- 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices. Its synthesis, characterization, and optical properties, including second harmonic generation, have been studied, indicating its potential in the field of photonics and laser technology (Kagawa et al., 1994).

Mass Spectrometric Analysis

- Mass spectrometric studies of 1,4-dioxa-8-azaspiro[4.5]decane have provided insights into the formation and structure of major fragments, which is vital for understanding the compound's behavior in various chemical contexts (Solomons, 1982).

作用機序

将来の方向性

特性

IUPAC Name |

8-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4/c15-14(16,17)10-1-2-11(12(9-10)19(20)21)18-5-3-13(4-6-18)22-7-8-23-13/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPJHCEEHVJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)